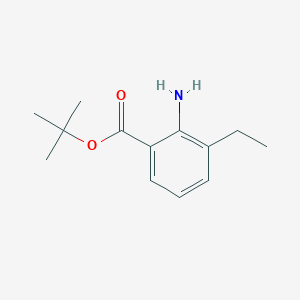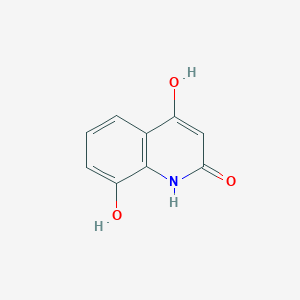
4,8-Dihydroxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dihydroxyquinolin-2(1H)-one, also known as xanthurenic acid, is an organic compound with the molecular formula C10H7NO4. It is a derivative of quinoline and is known for its role in the metabolism of tryptophan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of 3-hydroxykynurenine. This process can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure cost-effectiveness and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 4,8-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
4,8-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in the metabolism of tryptophan and its potential as a biomarker for certain diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Dihydroxyquinolin-2(1H)-one involves its interaction with metabotropic glutamate receptors (mGluRs). It acts as an agonist for Group II mGluRs, which are involved in modulating neurotransmission in the brain. This interaction can influence various signaling pathways and has implications for the treatment of neurological disorders .
Comparación Con Compuestos Similares
4-Hydroxyquinoline-2-carboxylic acid: This compound shares a similar quinoline structure but differs in its functional groups and biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Known for its chelating properties, this compound is used in various industrial and medical applications.
Uniqueness: 4,8-Dihydroxyquinolin-2(1H)-one is unique due to its dual hydroxyl groups at positions 4 and 8, which confer distinct chemical reactivity and biological activity. Its role as a metabotropic glutamate receptor agonist sets it apart from other quinoline derivatives .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4,8-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-4,11H,(H2,10,12,13) |
Clave InChI |
LXBDEBBMABEMNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)NC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


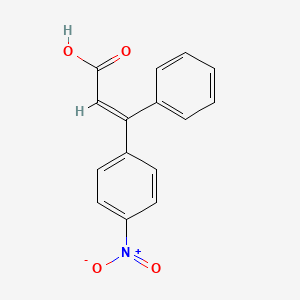
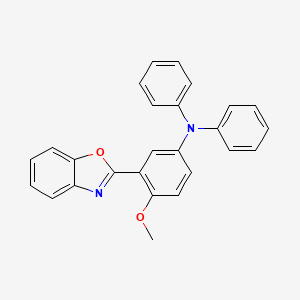
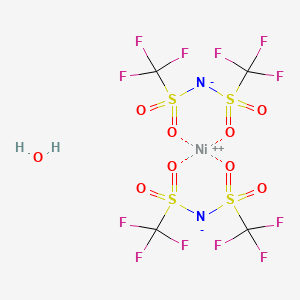
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
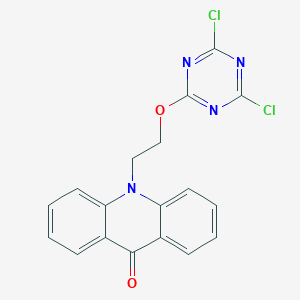



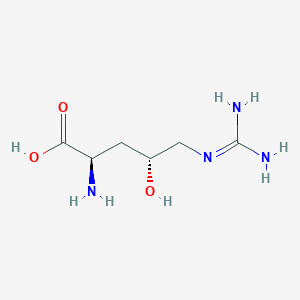
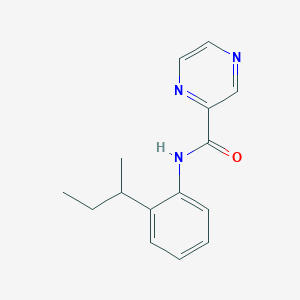
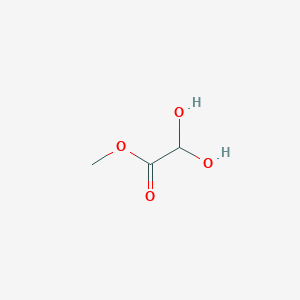
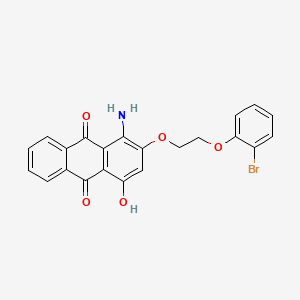
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
